UT-A1 inhibitor B2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

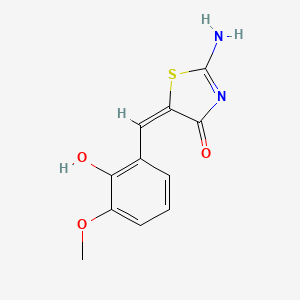

(5E)-2-amino-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(9(7)14)5-8-10(15)13-11(12)17-8/h2-5,14H,1H3,(H2,12,13,15)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQGQQHZHFJTTJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery Methodologies and Early Characterization of Ut A1 Inhibitor B2

High-Throughput Screening Approaches for UT-A1 Inhibitors

The search for UT-A1 inhibitors has heavily relied on high-throughput screening (HTS) of large chemical libraries. nih.govescholarship.orgnih.govnih.gov These campaigns have screened tens of thousands to over a hundred thousand diverse, drug-like synthetic small molecules to identify compounds that can effectively block UT-A1 function. nih.govnih.gov The primary goal of these screens was to find molecules with high potency for UT-A1 inhibition, with a secondary objective of identifying compounds that also exhibit some level of inhibition towards the related urea (B33335) transporter, UT-B. nih.gov

Cell-Based Assays for Urea Transport Inhibition (e.g., MDCK cell lines)

A cornerstone of the HTS efforts has been the development of robust cell-based assays. nih.govnih.gov A widely used and effective model involves Madin-Darby canine kidney (MDCK) cells that are stably transfected to express three key proteins: rat UT-A1, the water channel aquaporin-1 (AQP1), and a genetically encoded, chloride-sensing fluorescent protein (YFP-H148Q/V163S). nih.govescholarship.orgnih.govnih.gov

The principle of this assay is based on monitoring changes in cell volume. nih.govcore.ac.uk When a high concentration of urea is rapidly introduced to the extracellular solution, the much higher water permeability conferred by AQP1 causes an immediate osmotic water efflux, leading to cell shrinkage. nih.govcore.ac.uk This shrinking increases the intracellular chloride concentration, which in turn reduces the fluorescence of the YFP sensor. Subsequently, as urea enters the cell through the expressed UT-A1 channels, water follows, causing the cell to re-swell and the fluorescence to recover. nih.gov UT-A1 inhibitors block this urea influx, resulting in a diminished and slower recovery of fluorescence. researchgate.net This fluorescence-based readout is highly amenable to the multi-well plate format required for HTS. nih.gov

Assay Development and Validation for UT-A1 Specificity

The specificity of the assay for UT-A1 is a critical aspect of its validation. The triply transfected MDCK cell line was engineered to ensure that the observed urea transport is primarily mediated by UT-A1. nih.govnih.gov The inclusion of AQP1 ensures that water movement is not the rate-limiting step, making the subsequent cell re-swelling dependent on urea influx via UT-A1. core.ac.uk The assay's reliability was further confirmed using known, non-selective urea transport inhibitors like phloretin (B1677691) as positive controls and the solvent (DMSO) as a negative control. researchgate.net The robustness of the assay for HTS was demonstrated by achieving high Z'-factors, a statistical indicator of assay quality, which were generally greater than 0.55. nih.gov

Identification of Precursor Chemical Scaffolds for UT-A1 Inhibitor B2

Initial HTS campaigns successfully identified several distinct chemical classes of UT-A1 inhibitors. escholarship.orgnih.gov Screening of approximately 150,000 small molecules revealed at least 12 different chemical scaffolds that demonstrated over 80% inhibition of UT-A1 at a concentration of 25 µM. nih.gov

Among the identified scaffolds, a common structural feature in many of the most potent inhibitors was a substituted benzenesulfonamide (B165840) linked to an aromatic ring system. nih.gov Further investigation and focused medicinal chemistry efforts led to the selection of the 1,2,4-triazoloquinoxaline scaffold as a particularly promising candidate for optimization. escholarship.orgnih.gov This scaffold was chosen based on its significant UT-A1 inhibition potency while also retaining a moderate level of activity against UT-B. nih.gov The parent compound of this series, designated 8aa, exhibited an IC50 value of approximately 0.8 µM for UT-A1. nih.gov This selection paved the way for the synthesis and analysis of numerous analogs, ultimately leading to the development of highly potent inhibitors like this compound.

Initial Functional Inhibition Profiling of this compound

Following its identification, this compound and its analogs underwent initial functional characterization to determine key inhibitory properties. nih.govnih.gov

Reversibility of UT-A1 Inhibition

A crucial characteristic of a potential therapeutic agent is the reversibility of its action. Studies on compounds from the 1,2,4-triazoloquinoxaline class, including a highly potent analog designated 8ay, demonstrated that the inhibition of UT-A1 is rapid and reversible. escholarship.orgnih.gov This was tested by pre-incubating the UT-A1-expressing MDCK cells with the inhibitor and then washing it out before assaying for urea transport. escholarship.org The restoration of UT-A1 function after removal of the compound confirmed the reversible nature of the inhibition. escholarship.orgnih.gov This characteristic is favorable, as it suggests that the inhibitor does not form a permanent, covalent bond with the transporter protein.

Concentration-Dependent Inhibition Studies (IC50 determination for UT-A1)

The potency of this compound and its related compounds was quantified through concentration-dependent inhibition studies. These studies generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%.

For the 1,2,4-triazoloquinoxaline series, medicinal chemistry efforts led to compounds with significantly improved potency. For instance, the lead compound 8aa had an IC50 of approximately 0.8 µM. nih.gov Further optimization resulted in compound 8ay, which exhibited a much lower IC50 of approximately 150 nM for UT-A1. escholarship.orgnih.gov These studies highlight the successful optimization of the 1,2,4-triazoloquinoxaline scaffold to yield nanomolar-potency inhibitors of UT-A1.

| Compound | Scaffold Class | Target | IC50 |

| 8aa | 1,2,4-Triazoloquinoxaline | UT-A1 | ~0.8 µM |

| 8ay | 1,2,4-Triazoloquinoxaline | UT-A1 | ~150 nM |

| 8ay | 1,2,4-Triazoloquinoxaline | UT-B | ~2 µM |

Molecular Mechanism of Action of Ut A1 Inhibitor B2

Characterization of UT-A1 Inhibitor B2 Binding Site(s)

The efficacy and selectivity of a drug are fundamentally linked to its interaction with its molecular target. For this compound, which belongs to the 2,7-disubstituted fluorenone chemical class, understanding its binding site on the UT-A1 protein is paramount. nih.govresearchgate.net

Extracellular Versus Intracellular Binding Mechanisms

Kinetic studies and computational modeling have provided strong evidence that this compound acts at an intracellular site. nih.govnih.gov Research has shown that the inhibition by class A and B compounds, which includes the fluorenone family of inhibitor B2, develops over several minutes, a timeframe consistent with the need for the molecule to traverse the cell membrane to reach an internal binding location. nih.gov Docking computations further support this, suggesting that the inhibitor binds to the cytoplasmic domain of UT-A1. nih.govnih.gov This intracellular mechanism of action distinguishes it from other classes of UT-A1 inhibitors, such as class C compounds, which are believed to act on an extracellular part of the transporter. nih.govnih.gov

Relationship to Urea (B33335) Binding Site (e.g., Competitive, Non-competitive Inhibition)

A key aspect of the inhibitor's mechanism is its non-competitive nature with respect to urea. nih.gov Functional assays have demonstrated that the inhibitory potency (IC50) of class B inhibitors is minimally affected by varying concentrations of urea. nih.gov This indicates that this compound does not directly compete with urea for its binding site within the transporter's pore. Instead, it binds to a distinct site on the protein. nih.govescholarship.org This non-competitive inhibition is a hallmark of an allosteric mechanism, where the inhibitor modifies the protein's conformation to prevent substrate transport without physically obstructing the substrate's binding pocket. nih.govnih.gov

Computational Modeling and Docking Studies for this compound

The absence of a high-resolution crystal structure for the human UT-A1 protein has necessitated the use of computational approaches to visualize and predict the interactions between the transporter and its inhibitors. nih.govescholarship.org

Prediction of Molecular Interactions with UT-A1

With a homology model of UT-A1 in hand, computational docking simulations have been performed to predict how this compound binds to the protein. nih.govescholarship.org These studies have consistently suggested that the inhibitor binds to a site within the cytoplasmic domain of UT-A1, away from the putative urea binding site. nih.govescholarship.org The docking models propose a putative binding site near the intracellular urea pore region. nih.gov While specific amino acid interactions are a subject of ongoing refinement, the models indicate that the inhibitor settles into a pocket on the cytoplasmic face of the protein, inducing a conformational change that ultimately blocks urea passage. nih.govnih.gov

Allosteric Modulation of UT-A1 by this compound

The collective evidence from binding and computational studies points towards an allosteric mechanism of inhibition for this compound. By binding to a site remote from the urea permeation pathway—specifically, a cytoplasmic allosteric site—the inhibitor induces a conformational change in the UT-A1 protein. This change is transmitted through the protein structure to the functional urea pore, effectively closing the gate and preventing urea transport. This mode of action is advantageous as it can offer higher specificity and a more nuanced regulation of the transporter's function compared to competitive inhibitors that directly block the active site. The non-competitive inhibition kinetics are the primary functional evidence for this allosteric modulation. nih.govnih.gov

Data on UT-A1 Inhibitors

| Compound Class | Representative Compound | Target(s) | IC50 | Inhibition Mechanism |

| Class B (Fluorenone) | 2,7-bisacetamido fluorenone | UT-A1, UT-B | ~1 µM nih.gov | Non-competitive nih.gov |

| Triazoloquinoxaline | Compound 8ay | UT-A1 > UT-B | ~150 nM for UT-A1 acs.org | Non-competitive acs.org |

| Thiourea (B124793) Analog | 3-nitrophenyl-thiourea | UT-A1, UT-B | 0.2 mM nih.gov | Not specified |

Selectivity and Specificity Profiling of Ut A1 Inhibitor B2

Differential Inhibition of UT-A Isoforms (e.g., UT-A1 vs. UT-A3)

The UT-A family, encoded by the SLC14A2 gene, includes several isoforms critical to the kidney's urine concentrating mechanism. biologists.combiologists.com UT-A1 and UT-A3 are co-expressed in the inner medullary collecting duct (IMCD), where they facilitate the reabsorption of urea (B33335) from the tubular fluid into the medullary interstitium. biologists.combiologists.comjscimedcentral.com Structurally, UT-A1 is a tandem protein that effectively contains one UT-A3 and one UT-A2 molecule. biologists.comgoogle.com

Selectivity against UT-B Transporters

A crucial aspect of a UT-A1 inhibitor's profile is its selectivity against the UT-B transporter, which is encoded by the SLC14A1 gene. biologists.combiologists.com While UT-A isoforms are primarily located in kidney tubule epithelia, UT-B is more widely distributed, found in the vasa recta endothelial cells, red blood cells, and other tissues. nih.govmedchemexpress.com Therefore, high selectivity for UT-A1 over UT-B is desirable to minimize potential off-target effects. researchgate.netnih.gov

Inhibition assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound against different transporters. A high selectivity ratio (IC50 for UT-B / IC50 for UT-A1) indicates a preference for inhibiting UT-A1. The development of urea transporter inhibitors has yielded compounds with a wide range of selectivities. researchgate.net For instance, some compounds like UTBinh-14 are highly selective for UT-B, with over a thousand-fold greater potency for UT-B compared to UT-A. jscimedcentral.comnih.govscispace.commedchemexpress.com Conversely, other inhibitors are UT-A1 selective, while some, like certain thiourea (B124793) analogs and fluorenones, are non-selective and inhibit both UT-A1 and UT-B with similar potency. rsc.orgescholarship.org

The table below presents hypothetical comparative inhibition data for UT-A1 inhibitor B2 alongside examples of selective and non-selective compounds found in research.

| Compound | Target | IC50 (UT-A1) | IC50 (UT-B) | Selectivity (UT-B/UT-A1) |

| This compound (Hypothetical) | UT-A1 | ~1.5 µM | ~15 µM | ~10 |

| UTA1inh-E02 (UT-A1 Selective) | UT-A1 | 1 µM | 50 µM | 50 |

| 8ay (UT-A1 Selective) | UT-A1 | ~150 nM | ~2 µM | ~13.3 |

| 3-nitrophenyl-thiourea (Non-selective) | UT-A1/UT-B | ~0.2 mM | ~0.2 mM | ~1 |

| UTBinh-14 (UT-B Selective) | UT-B | >10,000 nM | 10 nM | <0.001 |

This table contains representative data from scientific literature to illustrate selectivity concepts; values for "this compound" are hypothetical for illustrative purposes.

The selectivity of inhibitors for UT-A1 over UT-B is rooted in the structural differences between the two transporters. nih.gov High-resolution structural studies of human UT-A and UT-B have provided a blueprint for understanding these differences and for the structure-guided design of selective inhibitors. nih.govnih.govresearchgate.net

Key determinants of selectivity include variations in the amino acid residues that form the inhibitor binding pockets and differences in the electrostatic surface charges of the transporters. researchgate.net For example, the high selectivity of the inhibitor UTBinh-14 for UT-B is attributed to the specific shape and sterics of its binding pocket. nih.gov An overlay of the UT-A and UT-B structures reveals differences in key residues that can either accommodate or sterically hinder the binding of an inhibitor. researchgate.net

| Structural Feature | Human UT-A | Human UT-B | Implication for Selectivity |

| Inhibitor Binding Pocket | Different residue composition | Different residue composition | Variations in amino acids create unique pocket shapes, favoring binding of selective inhibitors. |

| Extracellular Surface Charge | More negatively charged | Slightly negatively charged | Differences in surface electrostatics can influence the initial approach and binding of charged or polar inhibitor molecules. |

| Key Residues (example) | Alanine (e.g., at pos. 176) | Leucine (e.g., at pos. 116) | A smaller residue in UT-A versus a bulkier one in UT-B at an equivalent position can be a major determinant of selectivity. |

This table summarizes general structural differences identified in research that underpin inhibitor selectivity.

Preclinical Pharmacological Efficacy Studies of Ut A1 Inhibitor B2

In Vitro Studies in Cellular Models Expressing UT-A1

Initial preclinical assessment of UT-A1 inhibitor B2 involves cellular assays to confirm its activity and mechanism at the molecular target. These studies typically utilize engineered cell lines, such as Madin-Darby canine kidney (MDCK) cells, that are stably transfected to express the rat or human UT-A1 protein. nih.govnih.gov

Modulation of Urea (B33335) Permeability in Cultured Epithelial Cells

The primary function of UT-A1 is to facilitate the transport of urea across the apical membrane of IMCD cells. To test the efficacy of this compound, its ability to modulate urea permeability in UT-A1-expressing MDCK cells is quantified. These cells are grown into confluent monolayers on porous filters, allowing for the measurement of transepithelial urea flux. google.com

Research findings for analogous compounds show that urea transport can be stimulated with agents like forskolin, which activates protein kinase A and subsequently increases UT-A1 activity. jscimedcentral.comresearchgate.net The introduction of a UT-A1 inhibitor is then shown to significantly reduce this stimulated urea transport. google.comjscimedcentral.com For this compound, studies would be designed to generate concentration-inhibition data, from which a half-maximal inhibitory concentration (IC50) can be calculated. This value provides a critical measure of the compound's potency. For example, potent inhibitors in other studies have demonstrated IC50 values in the low-micromolar to nanomolar range. escholarship.orgacs.org

| Concentration of B2 (µM) | Urea Flux (% of Stimulated Control) | % Inhibition |

|---|---|---|

| 0.01 | 95 | 5 |

| 0.1 | 70 | 30 |

| 1.0 | 48 | 52 |

| 10.0 | 15 | 85 |

| 100.0 | 8 | 92 |

Effects on Cell Volume Dynamics

A sophisticated method for assessing UT-A1 inhibition involves monitoring dynamic changes in cell volume. escholarship.orgnih.gov High-throughput screening assays have been developed using MDCK cells that are engineered to co-express three proteins: UT-A1, the water channel aquaporin-1 (AQP1), and a chloride-sensing yellow fluorescent protein (YFP). nih.govnih.govnih.gov

In this system, rapidly adding a high concentration of urea to the extracellular solution creates an osmotic gradient, causing water to exit the cell via AQP1, which leads to cell shrinkage. nih.govnih.gov This shrinkage is detected as a decrease in YFP fluorescence because the intracellular chloride concentration increases. Subsequently, urea enters the cell through the active UT-A1 transporter, followed by water, causing the cell to re-swell toward its original volume, which is observed as an increase in YFP fluorescence. nih.gov The presence of an effective UT-A1 inhibitor like B2 would block this urea influx, thus preventing or significantly slowing the cell re-swelling phase. nih.govnih.gov This assay provides a robust, kinetic readout of UT-A1 function and its inhibition. nih.gov

Ex Vivo Studies in Isolated Renal Preparations

To bridge the gap between cellular assays and in vivo models, ex vivo studies are performed on isolated kidney tissues. This step allows for the assessment of the inhibitor's effect in a more physiologically relevant context, specifically within the native architecture of the kidney tubule.

Impact on Urea Transport in Perfused Inner Medullary Collecting Ducts

The gold standard for ex vivo assessment of UT-A1 function is the isolated, perfused tubule technique. pnas.org In this method, terminal inner medullary collecting ducts (IMCDs) are dissected from rodent kidneys and perfused in vitro. pnas.orgmdpi.comnih.gov This preparation allows researchers to directly measure urea permeability across the tubule epithelium under controlled conditions.

To test this compound, IMCDs would be stimulated with vasopressin or its analogue (like dDAVP), which mimics the natural hormonal signal that increases urea transport in the kidney. pnas.orgnih.gov The addition of the inhibitor to the perfusate or bath solution is expected to block this vasopressin-stimulated urea permeability. jscimedcentral.compnas.org Studies with other UT-A1 inhibitors have demonstrated a significant reduction in both basal and vasopressin-stimulated urea transport in this ex vivo model, confirming the inhibitor's action on UT-A1 in its native cellular environment. jscimedcentral.comresearchgate.net

In Vivo Rodent Models of Renal Physiology and Fluid Balance

Effects on Urinary Concentrating Function (e.g., Urine Osmolality, Urine Volume)

The primary anticipated effect of a UT-A1 inhibitor is a "urearetic" response—an increase in water excretion (diuresis) due to the specific inhibition of urea reabsorption, without a significant loss of electrolytes. nih.govgrantome.com To test this, this compound would be administered to rodents, typically rats or mice, and the animals would be housed in metabolic cages to allow for the precise collection of urine. nih.govnih.gov

Key parameters measured are total urine volume and urine osmolality. nih.govmedibeacon.com In successful studies with other UT-A inhibitors, administration of the compound led to a significant increase in urine output (by as much as 3- to 5-fold) and a corresponding decrease in urine osmolality (often reduced by ~2-fold). jscimedcentral.comnih.gov These effects demonstrate an impairment of the kidney's ability to concentrate urine, which is the expected outcome of blocking UT-A1. nih.govmedibeacon.com Often, these experiments are conducted in animals treated with dDAVP to create a state of maximum antidiuresis, providing a rigorous test of the inhibitor's ability to overcome the powerful water-conserving signals in the kidney. nih.gov The effect is typically reversible, with urine parameters returning to baseline after the compound has been cleared. escholarship.orgnih.gov

| Treatment Group | Urine Volume (mL) | Urine Osmolality (mOsm/kg H₂O) |

|---|---|---|

| Vehicle Control | 0.8 ± 0.2 | 2850 ± 150 |

| This compound | 3.5 ± 0.5 | 1300 ± 120 |

Data are presented as mean ± SEM and are hypothetical examples based on published findings for analogous compounds. nih.gov

Role in Urea-Dependent Osmotic Diuresis

The primary mechanism by which UT-A1 inhibitors, such as the conceptual compound B2, induce diuresis is through the disruption of the kidney's urea-recycling process, leading to urea-dependent osmotic diuresis. researchgate.netjscimedcentral.com Urea transporters (UTs), particularly the UT-A1 isoform located in the apical membrane of the inner medullary collecting duct (IMCD), are crucial for the kidney's ability to create highly concentrated urine. scispace.comnih.gov These transporters facilitate the passive movement of urea out of the collecting duct and into the medullary interstitium, a critical step in generating the hyperosmotic environment of the inner medulla required for maximal water reabsorption. jscimedcentral.comnih.gov

Inhibition of UT-A1 blocks this crucial step. By preventing urea from exiting the IMCD, the inhibitor effectively traps urea within the nephron's lumen. researchgate.net This elevation in luminal urea concentration increases the osmolarity of the tubular fluid. Consequently, water is retained within the tubule through osmosis, leading to an increase in urine output, a process known as osmotic diuresis. researchgate.netresearchgate.net This diuretic effect is directly dependent on the presence and concentration of urea in the filtrate, distinguishing it from other diuretic mechanisms. jscimedcentral.com Studies have shown that administration of UT-A inhibitors leads to a significant increase in urine volume and a corresponding decrease in urine osmolality. jscimedcentral.comresearchgate.net

Studies in Genetically Engineered Mouse Models (e.g., UT-A1 knockout mice)

Genetically engineered mouse models have been indispensable in validating the role of UT-A1 in the urine concentrating mechanism and providing proof-of-concept for UT-A1 inhibitors as effective diuretics. nih.gov Studies on mice lacking specific urea transporters have conclusively demonstrated their physiological importance. researchgate.netphysiology.org

Mice with a genetic knockout of both UT-A1 and UT-A3 (UT-A1/A3 knockout mice) exhibit a profound defect in their ability to concentrate urine. jscimedcentral.comnih.gov These animals show a more than twofold increase in fluid intake and an approximately threefold increase in urine volume compared to their wild-type counterparts. nih.gov The maximum achievable urine osmolality in these mice is drastically reduced. nih.gov

Crucially, detailed analysis of the kidney medulla in these knockout models reveals that the concentration of urea is reduced by more than threefold, confirming the essential role of these transporters in accumulating urea in the medullary interstitium. nih.gov However, the sodium gradients within the kidney medulla are almost identical to those in wild-type mice. jscimedcentral.com This finding is critical as it demonstrates that the accumulation of NaCl in the inner medulla is not dependent on urea transport in the IMCD, and that blocking this transport specifically induces diuresis without disrupting the kidney's primary salt-handling mechanisms. jscimedcentral.com

Further validating the specific importance of UT-A1, studies have shown that transgenic expression of UT-A1 alone in the UT-A1/A3 knockout mice is sufficient to restore the urine-concentrating ability. nih.govnih.gov This indicates that UT-A1 is the predominant isoform responsible for vasopressin-regulated urea transport in the IMCD and is the most promising specific target for developing a new class of diuretics. nih.gov Similarly, studies using UT-B knockout mice showed that while they have a urine concentrating defect, the effect is more modest, reinforcing the idea that UT-A1 is the more significant diuretic target. scispace.com

Table 2: Phenotypic Characteristics of UT-A1/A3 Knockout Mice vs. Wild-Type Mice

| Parameter | Wild-Type Mice | UT-A1/A3 Knockout Mice | Citation |

|---|---|---|---|

| Urine Volume | Baseline | ~3-fold increase | nih.gov |

| Maximal Urine Osmolality | ~2,300 mOsm/kg H₂O | ~800 mOsm/kg H₂O | nih.gov |

| Inner Medullary Urea Concentration | Baseline | >3-fold reduction | nih.gov |

| Inner Medullary Sodium Gradient | Normal | Largely unaffected | jscimedcentral.com |

Structure Activity Relationships Sar and Analog Design for Ut A1 Inhibitor B2

Identification of Key Structural Moieties for UT-A1 Inhibitory Potency

The inhibitory potency of the benzimidazole-2-carboxamide class, to which UT-A1 inhibitor B2 belongs, is highly dependent on the nature and position of substituents on a pendant phenyl ring. Initial screening identified several analogs, allowing for a systematic analysis of the structural features essential for activity. nih.gov

The core scaffold consists of a benzimidazole (B57391) ring connected to a carboxamide group, which in turn is attached to a phenyl ring. SAR studies on this class have demonstrated that modifications to the phenyl ring significantly impact the half-maximal inhibitory concentration (IC50) against UT-A1. For instance, the parent compound of this series, UTA1inh-B1, which has a hydroxyl group at the R1 position, shows an IC50 of 2.8 µM. nih.gov

The specific analog, This compound (UTA1inh-B2), features a hydroxyl group at the R1 position and a methoxy (B1213986) group at the R2 position of the phenyl ring. This substitution pattern results in an IC50 value of 4.6 µM for UT-A1. nih.gov The introduction of the methoxy group at R2 slightly decreases the potency compared to the parent compound UTA1inh-B1.

Further analysis of related analogs reveals critical insights:

Replacing the R1 hydroxyl group with a methoxy group, as seen in UTA1inh-B3 (R1=OMe, R2=OMe), leads to a further decrease in potency, with an IC50 of 7.0 µM. nih.gov

Moving the hydroxyl group to the R3 position while keeping a methoxy group at R2, as in UTA1inh-B4 , drastically reduces potency against UT-A1, with an IC50 of 25 µM. nih.gov

These findings underscore the importance of the hydroxyl group, particularly at the R1 position, for maintaining potent inhibition of UT-A1. The electronic and hydrogen-bonding properties of this moiety appear to be a key determinant of the compound's interaction with the transporter.

| Compound | Substituents (R1, R2, R3) | UT-A1 IC50 (µM) | UT-B IC50 (µM) | Reference |

|---|---|---|---|---|

| UTA1inh-B1 | OH, H, H | 2.8 | 2.9 | nih.gov |

| UTA1inh-B2 | OH, OMe, H | 4.6 | 6.3 | nih.gov |

| UTA1inh-B3 | OMe, OMe, H | 7.0 | 43 | nih.gov |

| UTA1inh-B4 | H, OMe, OH | 25 | 6.2 | nih.gov |

Strategies for Enhancing Selectivity and Affinity of this compound Analogues

A primary goal in designing UT-A1 inhibitors is to achieve high selectivity over the closely related isoform, UT-B, to minimize potential off-target effects. researchgate.net The benzimidazole-2-carboxamide series, including B2, has been analyzed for its isoform selectivity.

The parent compound, UTA1inh-B1, is non-selective, inhibiting both UT-A1 and UT-B with nearly identical IC50 values (2.8 µM and 2.9 µM, respectively). nih.gov Similarly, this compound shows limited selectivity, with IC50 values of 4.6 µM for UT-A1 and 6.3 µM for UT-B. nih.gov

Conversely, the substitution pattern in UTA1inh-B4 (R1=H, R2=OMe, R3=OH) reverses the selectivity profile, making the compound more potent against UT-B (IC50 = 6.2 µM) than UT-A1 (IC50 = 25 µM). nih.gov This highlights the sensitive interplay between substituent position and isoform selectivity. These findings indicate that rational drug design strategies for this scaffold should focus on manipulating the size, electronics, and hydrogen-bonding capacity of the phenyl ring substituents to tune the affinity and selectivity for the desired UT-A1 target.

Computational Chemistry and Rational Drug Design in Optimizing this compound

Computational chemistry provides powerful tools for the rational design and optimization of UT-A1 inhibitors. qut.edu.au In the absence of high-resolution experimental structures of UT-A1 for many years, homology modeling was a common starting point for computational studies. nih.gov These models were often based on the crystal structure of the related bovine UT-B. nih.gov Docking computations using such models consistently suggested that non-competitive inhibitors, including various chemical classes, bind to a putative site on the cytoplasmic domain of UT-A1, distinct from the urea (B33335) permeation pathway. nih.govnih.govresearchgate.netresearchgate.net

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to have a specific biological activity. mdpi.comijper.org A pharmacophore model is generated by analyzing the structures of known active inhibitors and extracting their common features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. mdpi.com

For urea transporter inhibitors, a pharmacophore model can be constructed from a set of known active compounds. mdpi.com For instance, a model developed for UT-B inhibitors identified a combination of two hydrogen bond acceptors, one aromatic ring, and one hydrophobic center as key features for activity. mdpi.com Such models serve as 3D search queries to screen large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. ijper.org This approach accelerates the discovery of novel scaffolds for UT-A1 inhibition and helps in prioritizing analogs of existing inhibitors, like B2, for synthesis by predicting their potential activity based on their fit to the model.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed insight into the binding process between an inhibitor and its target protein. plos.org MD simulations can assess the stability of a protein-ligand complex and reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the binding. mdpi.com

Recent breakthroughs have yielded high-resolution cryo-electron microscopy (cryo-EM) structures of human UT-A and UT-B. nih.gov These structures, combined with MD simulations, have provided significant mechanistic insights into how different classes of inhibitors bind. researchgate.netnih.gov The simulations confirm that non-competitive inhibitors bind to distinct allosteric pockets, away from the central urea channel, which is consistent with earlier docking studies. nih.govnih.gov MD simulations performed on UT-B have helped to characterize the energy profile of the urea channel and identify key residues involved in transport. biologists.com For UT-A1 inhibitors, MD simulations can be used to refine docking poses, calculate binding free energies, and understand the structural basis for isoform selectivity, thereby guiding the design of analogs of B2 with improved affinity and specificity. researchgate.netnih.gov

Regulation of Ut A1 Protein Function and Its Modulation by Ut A1 Inhibitor B2

Post-Translational Modifications of UT-A1

The function of the urea (B33335) transporter A1 (UT-A1) is intricately regulated by several post-translational modifications (PTMs), which are crucial for its activity, stability, and localization. These modifications, primarily phosphorylation and glycosylation, allow for rapid adjustments in urea transport in response to physiological stimuli. nih.govresearchgate.net

Phosphorylation:

Phosphorylation is a key mechanism for the acute regulation of UT-A1 activity. nih.gov This process involves the addition of phosphate (B84403) groups to specific amino acid residues, primarily serine, by various protein kinases.

Protein Kinase A (PKA): The antidiuretic hormone, vasopressin, is a major regulator of UT-A1. researchgate.netnih.gov Vasopressin binds to V2 receptors in the kidney's inner medullary collecting duct (IMCD) cells, triggering a signaling cascade that increases intracellular cyclic AMP (cAMP) and activates PKA. researchgate.net PKA then directly phosphorylates UT-A1 at two specific sites, Serine 486 (S486) and Serine 499 (S499). nih.gov This phosphorylation is critical for increasing UT-A1's presence in the apical plasma membrane and enhancing urea transport activity. nih.govnih.gov Inhibition of PKA has been shown to block the vasopressin-stimulated phosphorylation of UT-A1. researchgate.net

Protein Kinase Cα (PKCα): Hypertonicity, or increased solute concentration in the kidney medulla, also stimulates UT-A1 activity, but through a PKC-mediated pathway independent of cAMP. nih.govd-nb.info Hypertonicity activates PKCα, which then phosphorylates UT-A1 at Serine 494 (S494). physiology.orgscispace.com While PKC activation alone can increase phosphorylation, it requires a concurrent PKA signal to promote the accumulation of UT-A1 at the cell membrane, suggesting a synergistic relationship between the two pathways for maximal transporter function. physiology.orgmdpi.com

AMP-activated protein kinase (AMPK): AMPK is another kinase that has been identified to phosphorylate UT-A1 at different serine residues, contributing to the complex regulation of its function. researchgate.net

Glycosylation:

UT-A1 is a glycoprotein, and N-linked glycosylation is essential for its proper function, stability, and trafficking. nih.gov The protein exists in two glycosylated forms with molecular weights of 97 kDa and 117 kDa. uniprot.org The 117 kDa form is a more maturely glycosylated version, rich in N-acetylglucosamine and sialic acid, which facilitates its targeting to specialized membrane microdomains called lipid rafts. nih.govuniprot.org Studies have shown that the removal of N-glycosylation sites significantly impairs the transporter's expression on the cell membrane and reduces its activity. nih.gov In certain conditions, such as diabetes mellitus, changes in the glycosylation state of UT-A1 have been observed, which may impact its function. researchgate.netuniprot.org

Cellular Trafficking and Membrane Localization of UT-A1

For UT-A1 to perform its function of transporting urea, it must be correctly trafficked to and maintained within the apical plasma membrane of the IMCD epithelial cells. nih.gov This process is highly regulated and is a key determinant of urea permeability.

The accumulation of UT-A1 at the apical membrane is a dynamic balance between its delivery to the membrane (exocytosis) and its removal from the membrane (endocytosis). researchgate.net Vasopressin, through the PKA pathway, promotes the trafficking and accumulation of UT-A1 at the cell surface. nih.govphysoc.org This increased membrane abundance is a primary mechanism for the rapid increase in urea transport. nih.gov

UT-A1 is predominantly localized within lipid rafts, which are cholesterol- and sphingolipid-enriched microdomains of the plasma membrane. researchgate.net This specific localization is believed to be crucial for its function and regulation. Mature N-linked glycosylation plays a significant role in targeting UT-A1 to these lipid rafts. nih.gov

The internalization of UT-A1 from the plasma membrane is a regulated process that involves endocytosis. This process is dependent on the protein dynamin and appears to be mediated by both caveolae- and clathrin-coated pit pathways. researchgate.netphysiology.org By controlling the rate of UT-A1 internalization, the cell can fine-tune the amount of active transporter at the cell surface, thus regulating urea reabsorption. researchgate.net

Influence of UT-A1 Inhibitor B2 on UT-A1 Regulation Pathways

Information regarding a specific compound named "this compound" and its influence on the regulatory pathways of UT-A1 is not available in the reviewed scientific literature.

Interaction of this compound with Regulatory Proteins (e.g., 14-3-3)

There is no information available in the reviewed scientific literature regarding the interaction of a specific compound named "this compound" with regulatory proteins such as 14-3-3 in the context of UT-A1 function.

However, the interaction between UT-A1 and the 14-3-3 family of regulatory proteins is a known part of its regulatory cycle. The binding of the 14-3-3γ isoform to UT-A1 is enhanced by PKA-mediated phosphorylation. nih.govnih.govnih.gov This interaction does not activate but rather negatively regulates UT-A1. It promotes the ubiquitination and subsequent degradation of the UT-A1 protein, effectively providing a negative feedback loop to return urea transport to its basal state after stimulation by vasopressin. nih.govnih.gov

Data Tables

Table 1: Kinases Involved in UT-A1 Phosphorylation

| Kinase | Activating Signal | Phosphorylation Site(s) on UT-A1 | Functional Effect |

| PKA | Vasopressin (via cAMP) | S486, S499 | Increases membrane accumulation and urea transport |

| PKCα | Hypertonicity | S494 | Increases phosphorylation; enhances vasopressin-stimulated transport by retaining UT-A1 in the membrane |

| AMPK | Cellular energy status | Various serine residues | Contributes to the regulation of UT-A1 function |

Table 2: Regulation of UT-A1 Trafficking

| Regulatory Factor | Role in Trafficking | Mechanism |

| Vasopressin/PKA | Promotes exocytosis/membrane insertion | Phosphorylation of UT-A1 |

| Glycosylation | Facilitates targeting to lipid rafts | Mature N-linked glycosylation |

| Dynamin | Mediates endocytosis/internalization | GTPase activity |

| Caveolae/Clathrin | Pathways for endocytosis | Formation of endocytic vesicles |

| 14-3-3γ Protein | Promotes degradation | Binds to phosphorylated UT-A1, leading to ubiquitination |

Future Research Directions and Translational Potential of Ut A1 Inhibitor B2

Investigation of Novel Chemical Scaffolds for UT-A1 Inhibition

The quest for potent and selective UT-A1 inhibitors has led to the exploration of various chemical structures. High-throughput screening of extensive small-molecule libraries has been a fruitful strategy in identifying novel scaffolds. researchgate.netnih.gov

One notable discovery was a diarylamide scaffold, which, after optimization, yielded compounds with submicromolar inhibitory activity against UT-A1. nih.gov Another successful high-throughput screen identified four distinct chemical classes: aryl-thiazoles, sultambenzosulfonamides, aminocarbonitrile butenes, and 4-isoxazolamides. researchgate.net Further medicinal chemistry efforts on a 1,2,4-triazoloquinoxaline scaffold led to the development of inhibitors with nanomolar potency. escholarship.org

These diverse scaffolds provide a foundation for further structure-activity relationship (SAR) studies. The goal is to optimize potency, selectivity against the related urea (B33335) transporter UT-B, and pharmacokinetic properties to develop clinically viable drug candidates. nih.govnih.gov Computational modeling has also been employed to understand inhibitor binding, suggesting that some compounds interact with the cytoplasmic domain of UT-A1 at a site distinct from the urea-binding pocket. escholarship.orgnih.gov

Elucidation of Long-Term Physiological Impact of UT-A1 Inhibition in Preclinical Models

Understanding the long-term effects of continuous UT-A1 inhibition is critical for its translational potential. Preclinical studies in animal models are essential to assess the sustained efficacy and potential physiological adaptations to chronic urearesis.

Studies involving UT-A1 knockout mice have provided valuable insights. These mice exhibit a significant and sustained increase in urine output and a defect in urine concentration, specifically related to urea, without major alterations in electrolyte excretion or other overt physiological abnormalities. mdpi.comnih.gov This suggests that long-term selective inhibition of UT-A1 could be well-tolerated. nih.gov

However, the chronic administration of a UT-A1 inhibitor in wild-type animals is necessary to fully mimic the therapeutic scenario. Such studies would need to monitor renal function, electrolyte homeostasis, blood pressure, and metabolic parameters over extended periods. For instance, it's known that vasopressin, a key hormone in urine concentration, does not appear to regulate the long-term abundance of UT-A1 protein, suggesting that the diuretic effect of its inhibition may be sustained. oup.com

Development of Advanced In Vivo Models for Specific Physiological Conditions

To fully explore the therapeutic potential of UT-A1 inhibitors, it is crucial to test their efficacy in relevant disease models. This includes creating and utilizing advanced in vivo models that replicate specific human physiological and pathophysiological states where fluid and electrolyte balance are disturbed.

Animal models of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), a condition often leading to hyponatremia, have been developed in rats and mice. researchgate.netnih.gov These models are instrumental in demonstrating the ability of UT-A1 inhibitors to correct low serum sodium levels. researchgate.netnih.gov

Furthermore, models of diabetes mellitus, where osmotic diuresis is a key feature, could provide insights into the role of UT-A1 in this condition. frontiersin.org In diabetic rats, the expression of UT-A1 is upregulated, and inhibiting this transporter could potentially modulate renal water handling. frontiersin.org The development of UT-A1 knockout mice has also provided an ideal tool to assess the specificity of novel UT-A1 inhibitors. nih.gov

Future research should focus on refining these models and potentially developing new ones for conditions like congestive heart failure and cirrhosis, where diuretic therapy is a cornerstone of management.

Exploration of UT-A1 Inhibitor B2 for Specific Preclinical Therapeutic Applications

The unique mechanism of action of UT-A1 inhibitors positions them as promising candidates for several therapeutic applications, particularly those requiring fluid removal without disrupting electrolyte balance.

Role as a Urearetic Agent

The primary and most direct application of UT-A1 inhibitors is as urearetic agents. By specifically blocking urea transport in the inner medullary collecting duct (IMCD), these compounds induce a diuretic effect driven by urea excretion. nih.govnih.govjscimedcentral.com This is in contrast to conventional diuretics that primarily target sodium transporters. nih.govnih.gov

Preclinical studies have consistently shown that inhibition of UT-A1 leads to a significant increase in urine output and a decrease in urine osmolality. researchgate.netjscimedcentral.com This effect has been demonstrated with various UT-A1 inhibitor scaffolds in rodent models. researchgate.netescholarship.org The diuretic efficacy of UT-A1 inhibition has been established as a proof-of-concept for this novel class of diuretics. researchgate.net

Modulation of Renal Water and Solute Excretion

A key advantage of UT-A1 inhibitors is their ability to modulate renal water and solute excretion in a salt-sparing manner. nih.gov Studies in UT-A1 knockout mice and with pharmacological inhibitors have shown that the increased urine output is primarily due to increased urea and water excretion, with minimal impact on the excretion of electrolytes like sodium, potassium, and chloride. nih.govjscimedcentral.com

This selective urearesis is a significant departure from conventional diuretics, which often lead to electrolyte imbalances as a side effect. nih.gov The ability to promote free water clearance without significant salt loss makes UT-A1 inhibitors particularly attractive for specific clinical scenarios. researchgate.net

Potential in Preclinical Models of Hyponatremia

Hyponatremia, characterized by low sodium levels in the blood, is the most common electrolyte disorder and can be challenging to manage. nih.gov UT-A1 inhibitors have emerged as a promising therapeutic strategy for this condition, especially in the context of SIADH. researchgate.netnih.gov

In rat models of SIADH-induced hyponatremia, a UT inhibitor demonstrated the ability to significantly increase serum osmolality and serum sodium levels, effectively correcting the hyponatremia. researchgate.netnih.gov This correction was achieved through diuresis without causing further electrolyte imbalances. researchgate.net Furthermore, studies using UT-A1 knockout mice in an SIADH model have suggested that targeting UT-A1 is more effective than targeting UT-B for treating hyponatremia. researchgate.net These findings strongly support the development of UT-A1 inhibitors as a novel treatment for hyponatremia. nih.gov

Interactive Data Table: Preclinical Effects of UT-A1 Inhibition

| Model | Compound/Method | Key Findings | Reference |

| Rat | Diarylamide UT inhibitor (1H) | Oral administration produced a superior diuretic effect without causing electrolyte imbalance. | nih.gov |

| Rat SIADH Model | UT inhibitor 25a | Significantly increased serum osmolality and serum sodium in hyponatremic rats. | researchgate.netnih.gov |

| Rat | 7,8-difluoroquinoxaline analog 8bl | Produced marked diuresis and reduced urinary osmolality. | escholarship.org |

| UT-A1 Knockout Mouse | Genetic Deletion | Exhibited a severe urea-selective urine-concentrating defect and a threefold increase in daily urine output compared to wild-type. | nih.gov |

| Rat Diabetic Model | L-NAME (NO synthase inhibitor) | Prevented the upregulation of UT-A1 seen in diabetic rats. | frontiersin.org |

Potential in Preclinical Models of Edematous States

The exploration of this compound in preclinical models of edematous states, such as congestive heart failure, nephrotic syndrome, and liver cirrhosis, remains a significant and largely untapped area of research. While the theoretical benefits of inducing a urea-selective diuresis are compelling, specific studies employing this compound in relevant animal models are not yet available in the public domain. The potential of this compound is therefore extrapolated from the broader understanding of urea transporter inhibition.

Inhibitors of the urea transporter UT-A1 are hypothesized to act as "urearetics," a novel class of diuretics that increase water excretion by reducing urea reabsorption in the kidney's inner medullary collecting duct. researchgate.netnih.gov This mechanism is distinct from conventional diuretics that primarily target sodium and chloride transport, and as such, may offer a salt-sparing diuretic effect. nih.gov Such an effect would be particularly advantageous in edematous conditions often characterized by diuretic resistance and electrolyte imbalances. nih.gov

Future preclinical research should focus on establishing the efficacy of this compound in well-established animal models of edema. For instance, in models of congestive heart failure , studies would need to assess the ability of B2 to reduce fluid overload, improve cardiac function, and potentially mitigate the progression of cardiac remodeling. nih.govelifesciences.org Key endpoints would include measurements of urine output, urine osmolality, and electrolyte excretion, alongside detailed cardiac assessments.

Similarly, in preclinical models of the nephrotic syndrome , where massive proteinuria leads to significant edema, the efficacy of this compound could be evaluated. uliege.beendo-diab-net.ch Research would aim to determine if B2 can induce a significant diuresis and resolve edema without exacerbating the underlying renal condition.

In the context of liver cirrhosis , which often leads to ascites and peripheral edema, animal models such as bile duct ligation or carbon tetrachloride administration could be utilized. frontiersin.org Studies in these models would investigate the potential of this compound to alleviate fluid retention, a major complication of advanced liver disease.

A critical aspect of this future research will be to directly compare the diuretic and natriuretic effects of this compound with those of existing diuretics like furosemide. This will help to clearly define its potential advantages, such as a more favorable electrolyte excretion profile. nih.gov

The following table outlines potential preclinical studies for this compound:

| Edematous State Model | Animal Model | Key Parameters to Investigate | Potential Benefit of UT-A1 Inhibition |

| Congestive Heart Failure | Coronary artery ligation model in rats or mice | Urine volume, urine and serum electrolytes, cardiac function (e.g., ejection fraction), cardiac fibrosis | Diuresis with less risk of electrolyte disturbances, potential for improved cardiac outcomes. |

| Nephrotic Syndrome | Puromycin aminonucleoside (PAN) induced nephrosis in rats | 24-hour urine volume, proteinuria, serum albumin, edema scoring | Effective fluid removal in a state often resistant to conventional diuretics. |

| Liver Cirrhosis | Bile duct ligation (BDL) or carbon tetrachloride (CCl4) induced fibrosis in rodents | Ascites volume, urine output, serum sodium levels, liver function tests | Management of ascites and edema, particularly in cases of hyponatremia. |

While the specific compound "this compound" is not yet described in the literature in the context of these models, the foundational research on other UT-A inhibitors provides a strong rationale for its investigation. researchgate.netnih.govjscimedcentral.com The successful demonstration of efficacy and safety in these preclinical settings would be a crucial step towards the translational potential of this compound as a novel therapeutic for edematous states.

Q & A

Q. How are UT-A1 inhibitors like B2 identified and validated in academic research?

UT-A1 inhibitors are identified using cell-based high-throughput screening (HTS) assays. For example, MDCK cells stably expressing UT-A1 are subjected to urea gradients, with cell volume changes monitored via the fluorescent protein YFP-H148Q/V163S. This sensor detects intracellular chloride concentration changes caused by osmotic water flux . Validation involves structure-activity relationship (SAR) studies, where analogs are tested for potency and selectivity. Concentration-inhibition curves and IC50 values are derived, with phloretin (a known UT-A1 inhibitor) as a reference control .

Q. What experimental approaches distinguish selective UT-A1 inhibitors from non-selective ones?

Selectivity is assessed by comparing inhibition of UT-A1 (expressed in MDCK cells) and UT-B (tested via erythrocyte lysis assays). For instance, acetamide-loaded erythrocytes are rapidly diluted into acetamide-free buffer, and hypotonic lysis is measured optically. Compounds like UTA1inh-C1 show high UT-A1 selectivity (IC50 < 100 nM), while others (e.g., UTA1inh-B1) inhibit both UT-A1 and UT-B . SAR data reveal structural determinants: electron-donating groups on 8-hydroxyquinoline analogs enhance UT-A1 selectivity, whereas aniline substitutions reduce specificity .

Advanced Research Questions

Q. How do UT-A1 inhibitors exhibit reversibility and competitive/non-competitive mechanisms?

Reversibility is tested by preincubating cells with inhibitors (e.g., 0.5 µM 8ay for 10 minutes), followed by PBS washing. Loss of inhibition post-wash confirms reversibility . Mechanistic studies involve varying urea concentrations (200–1600 mM) during inhibition assays. Non-competitive inhibitors (e.g., UTA1inh-A1) show consistent IC50 values across urea gradients, while competitive inhibitors (e.g., UTA1inh-D1) exhibit IC50 increases proportional to urea concentration .

Q. How are computational models used to predict UT-A1 inhibitor binding sites?

Homology modeling based on bovine UT-B (PDB=4EZD) identifies putative cytoplasmic and extracellular binding pockets in UT-A1. Docking simulations (e.g., using OpenEye FRED) suggest class A/B inhibitors bind cytoplasmic regions (Leu652, Glu572), while class C inhibitors target extracellular residues (Leu816, Phe667). These predictions align with kinetic data and SAR trends .

Q. What methodologies resolve contradictions in UT-A1 inhibitor efficacy across studies?

Discrepancies in potency or selectivity often arise from structural variations within compound classes. For example, 8-HQ analogs with benzylamine substituents show UT-A1 selectivity, but halogenated analogs lose potency. Systematic SAR analysis and cross-validation using UT-B assays clarify these contradictions . Additionally, batch-to-batch variability in cell lines (e.g., UT-A1 expression levels in MDCK cells) is controlled via forskolin pretreatment to upregulate UT-A1 .

Q. How does prolonged cAMP stimulation affect UT-A1 regulation and inhibitor efficacy?

Short-term cAMP exposure (<1 hour) enhances UT-A1 activity via phosphorylation and exocytosis. Prolonged stimulation (>2 hours) induces ubiquitination (monoubiquitination in lipid raft domains) and clathrin-mediated endocytosis, leading to lysosomal degradation. This is confirmed via co-IP, sucrose gradient fractionation, and immunofluorescence in MDCK cells and diabetic rat models . Inhibitors targeting membrane-localized UT-A1 may lose efficacy under chronic cAMP activation due to reduced surface expression.

Q. What role do 14-3-3 proteins play in modulating UT-A1 activity and inhibitor response?

14-3-3γ binds UT-A1 at phosphorylated Ser567, stabilizing membrane localization and enhancing urea transport. Mutagenesis (S567A) abolishes this interaction, reducing surface UT-A1 expression. Overexpression of 14-3-3γ increases UT-A1 membrane density and forskolin-induced phosphorylation, suggesting that inhibitors may require co-administration with 14-3-3 modulators in pathophysiological contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.